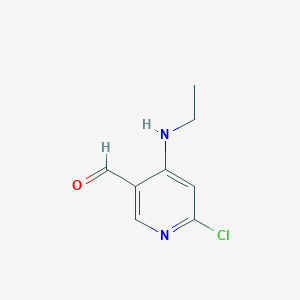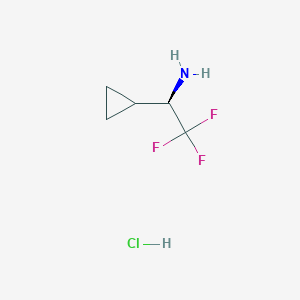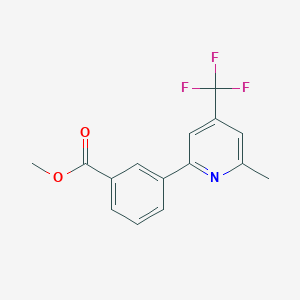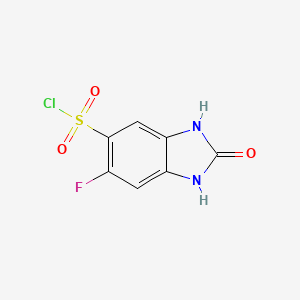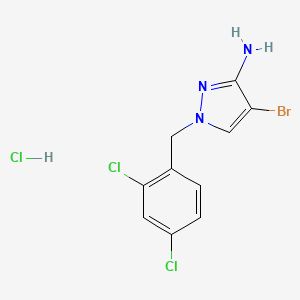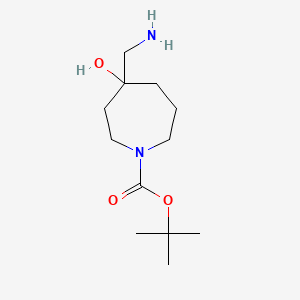![molecular formula C15H15ClF3N3O3 B1442595 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1306738-22-6](/img/structure/B1442595.png)
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
‘2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide’ is a versatile chemical compound extensively utilized in scientific research for its diverse applications. It is available for purchase from various suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H16ClN3O3/c15-9-13 (20)18-7-6-16-14 (21)11 (18)8-12 (19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2, (H,16,21) (H,17,19) . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The molecular weight of this compound is 309.75 . It is recommended to be stored at a temperature of 28 C for optimal stability .Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
One area of research focuses on the synthesis and evaluation of new derivatives for their anticonvulsant activity. Compounds related to 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide have been synthesized and tested in animal models of epilepsy. For instance, studies have demonstrated the design and synthesis of novel derivatives exhibiting significant anticonvulsant effects, particularly against maximal electroshock (MES) induced seizures, highlighting their potential as treatments for epilepsy and related disorders (Kamiński, Wiklik, & Obniska, 2015).
Antimicrobial and Anticancer Activity
Research has also extended into the antimicrobial and anticancer potential of these compounds. For example, certain derivatives have shown noteworthy antimicrobial activity against a range of bacterial and fungal pathogens, offering a promising avenue for the development of new antibacterial and antifungal agents. Additionally, some compounds have demonstrated anticancer activity in vitro, suggesting their utility in cancer research and potential therapeutic applications (Mehta et al., 2019).
Analgesic and Anti-inflammatory Activities
Another significant aspect of research on these compounds relates to their analgesic and anti-inflammatory properties. Synthesis and pharmacological evaluation have identified several derivatives with potent analgesic and anti-inflammatory effects, comparable or superior to standard drugs. These findings underline the therapeutic relevance of these compounds in managing pain and inflammation, paving the way for further investigation and drug development (Alagarsamy et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3/c16-8-13(24)22-5-4-20-14(25)11(22)7-12(23)21-10-3-1-2-9(6-10)15(17,18)19/h1-3,6,11H,4-5,7-8H2,(H,20,25)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXSYKJAQACDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



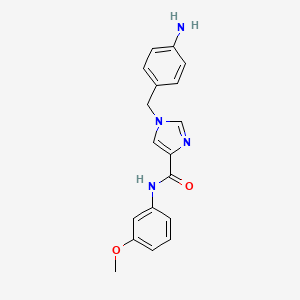

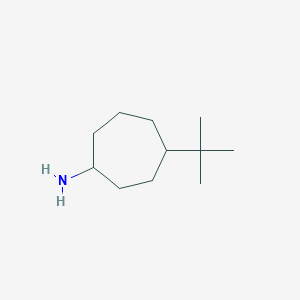

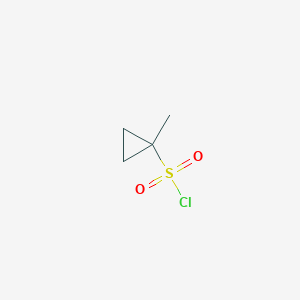
![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)
